N-butyl-2-fluorobenzamide
Description
N-Butyl-2-fluorobenzamide is a fluorinated aromatic amide characterized by a benzamide backbone substituted with a fluorine atom at the 2-position and an N-butyl group. This compound belongs to a broader class of fluorobenzamides, which are of significant interest in medicinal chemistry due to fluorine's ability to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N-butyl-2-fluorobenzamide |
InChI |
InChI=1S/C11H14FNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
IJILQXVYUMVRIH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC=C1F |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorine substitution and side-chain modifications critically influence solubility, crystallinity, and intermolecular interactions. Below is a comparative analysis of key analogs:
Key Observations :
- Side Chains : The N-butyl group introduces steric bulk, which may improve membrane permeability compared to smaller alkyl or aryl groups. However, this could also hinder target binding in specific biological contexts .
Mechanistic Insights :
- The butyl group may act as a hydrophobic anchor, influencing binding pocket interactions in enzymes or receptors .
Crystallographic and Computational Analyses
Studies on fluorobenzamides frequently employ tools like SHELX (for structure refinement) and Mercury (for crystal visualization) to analyze packing efficiency and intermolecular forces . For instance:
- Hydrogen-Bonding Patterns : Zhu et al. (2007) demonstrated that fluorinated benzamides form distinct F···H-N and MeO···H-N interactions, which correlate with solubility and melting points .
- Crystal Packing : this compound’s butyl chain likely disrupts tight packing compared to planar aryl substituents, improving solubility but reducing thermal stability .
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